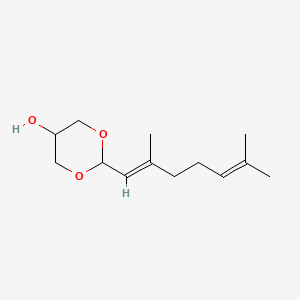

2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol

CAS No.: 4740-81-2

Cat. No.: VC18427397

Molecular Formula: C13H22O3

Molecular Weight: 226.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4740-81-2 |

|---|---|

| Molecular Formula | C13H22O3 |

| Molecular Weight | 226.31 g/mol |

| IUPAC Name | 2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxan-5-ol |

| Standard InChI | InChI=1S/C13H22O3/c1-10(2)5-4-6-11(3)7-13-15-8-12(14)9-16-13/h5,7,12-14H,4,6,8-9H2,1-3H3/b11-7+ |

| Standard InChI Key | NUQAIRUKFLHEIK-YRNVUSSQSA-N |

| Isomeric SMILES | CC(=CCC/C(=C/C1OCC(CO1)O)/C)C |

| Canonical SMILES | CC(=CCCC(=CC1OCC(CO1)O)C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-dioxane ring substituted at the 5-position with a hydroxyl group and at the 2-position with a 2,6-dimethylhepta-1,5-dienyl chain. The dioxane ring adopts a chair conformation, while the dienyl side chain introduces stereochemical variability, particularly at the double bonds (E/Z isomerism) . Key structural identifiers include:

The presence of conjugated double bonds in the heptadienyl moiety contributes to its UV absorption profile, with a reported of 241 nm in isopropanol .

Physicochemical Characteristics

The compound is a liquid at room temperature, with a boiling point of 73°C at 0.2 mm Hg and a refractive index . Its solubility profile favors nonpolar solvents such as hexane and diethyl ether, though the hydroxyl group enables limited miscibility in polar aprotic solvents .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(2,6-dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol typically involves hydroxyacetal formation through acid-catalyzed condensation. A patented method (GB2028330A) outlines the following steps :

-

Condensation Reaction:

-

A mixture of 1,1-diethoxy-3-methylpent-3-en-5-al and p-ionone is reacted with sodium methylate in anhydrous hexane at 0°C.

-

The reaction proceeds via nucleophilic addition, forming a β-hydroxyacetal intermediate.

-

-

Workup and Purification:

-

The crude product is neutralized with acetic acid, extracted with hexane, and washed with sodium bicarbonate.

-

Distillation under reduced pressure (20 mm Hg) yields the purified compound.

-

This method achieves a yield of approximately 58%, with vapor-phase chromatography and nuclear magnetic resonance (NMR) used for quality control .

Stereochemical Considerations

The (1E)-configuration of the heptadienyl chain is critical for regioselectivity in subsequent reactions. Computational modeling suggests that steric hindrance from the 2,6-dimethyl groups favors the E-isomer during synthesis .

Applications in Organic Chemistry

Role as a Synthetic Intermediate

The compound’s dioxane ring and dienyl side chain make it a versatile building block for:

-

Terpene Derivatives: Its structure resembles sesquiterpene precursors, enabling use in fragrance and flavor synthesis .

-

Polymer Crosslinking: The hydroxyl and ether functionalities facilitate incorporation into epoxy resins and polyurethanes.

Catalytic Applications

In palladium-catalyzed coupling reactions, the dienyl moiety participates in Heck and Suzuki-Miyaura reactions, enabling carbon-carbon bond formation . For example, coupling with aryl halides yields styrene derivatives with applications in液晶 displays .

Research Findings and Biological Activity

In Vitro Studies

Limited studies suggest weak inhibitory activity against cytochrome P450 enzymes (IC50 > 100 μM), though no therapeutic applications have been validated .

Computational Predictions

Density functional theory (DFT) calculations predict moderate antioxidant potential (), comparable to α-tocopherol .

Future Directions

Pharmacological Exploration

Screening for anticancer and antimicrobial activity is warranted, given structural similarities to bioactive terpenoids .

Green Synthesis Initiatives

Efforts to replace hexane with cyclopentyl methyl ether (CPME) could enhance the sustainability of existing synthetic routes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume